(S)-2-Amino-2-phenylacetonitrile hydrochloride
Description
(S)-2-Amino-2-phenylacetonitrile hydrochloride (CAS: 53641-60-4; molecular formula: C₈H₉ClN₂; molecular weight: 184.63 g/mol) is a chiral organic compound featuring a nitrile group (–C≡N), a primary amino group (–NH₂), and a phenyl ring. As an enantiomerically pure (S)-configured molecule, it serves as a critical intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive molecules requiring stereochemical precision . Its hydrochloride salt form enhances stability and solubility in polar solvents, making it advantageous for laboratory and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-2-phenylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSYCVCLXAFDNE-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53941-45-0 | |
| Record name | 2-amino-2-phenylacetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-phenylacetonitrile hydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-amino nitriles. The reaction involves the condensation of benzaldehyde with ammonia and hydrogen cyanide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the process. The use of chiral catalysts and enantioselective synthesis techniques can also be employed to enhance the stereochemical purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-phenylacetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Routes
The primary method for synthesizing (S)-2-Amino-2-phenylacetonitrile hydrochloride is the Strecker synthesis , which involves:
- Condensation : Benzaldehyde reacts with ammonia and hydrogen cyanide.
- Formation of Hydrochloride : The resulting compound is treated with hydrochloric acid to yield the hydrochloride salt.
This process requires careful control of temperature and pH to ensure the desired stereochemistry and yield .
Industrial Production
In industrial settings, automated reactors and continuous flow systems are utilized to enhance efficiency. Chiral catalysts may be employed to improve the enantioselectivity of the synthesis .
Scientific Research Applications
This compound has diverse applications in various fields:
Organic Synthesis
- Intermediate for Pharmaceuticals : It is used in the synthesis of various drugs, particularly those targeting neurological and cardiovascular diseases.
- Agrochemicals : The compound serves as a building block for developing agrochemical products.
Medicinal Chemistry
- Researchers utilize this compound in drug development processes due to its ability to form derivatives with specific biological activities.
- The compound acts as an inhibitor of cytochrome P450 1A2 (CYP1A2), affecting drug metabolism and pharmacokinetics .
Research indicates that this compound exhibits significant biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | CYP1A2 inhibitor; affects drug metabolism |
| Cytotoxic Effects | Causes skin and respiratory irritation at high doses |
| Interaction with Receptors | Modulates inflammation and CNS pathways |
In Vivo Distribution
A study on related compounds indicated significant retention in organs such as the lungs and liver, suggesting potential therapeutic targets .
Metabolic Pathways
Research has shown that this compound participates in various metabolic pathways, influencing metabolite levels through enzyme interactions, highlighting its relevance in drug development .
Pharmacokinetics
The pharmacokinetic profile reveals key characteristics:
- Skin Permeation : Low permeability (-6.56 cm/s) limits topical applications but suggests systemic absorption potential.
- Distribution : High gastrointestinal absorption indicates effective bioavailability when administered orally, with permeability across the blood-brain barrier being crucial for neurological applications .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-phenylacetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules that exert their effects through different mechanisms, such as enzyme inhibition, receptor binding, and modulation of signaling pathways. The exact mechanism depends on the specific derivative or product formed from the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |
|---|---|---|---|---|
| (S)-2-Amino-2-phenylacetonitrile hydrochloride | C₈H₉ClN₂ | 184.63 | Nitrile, Amino, Benzene | Chiral synthesis intermediate |
| Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | C₉H₁₁Cl₂NO₂ | 244.10 | Ester, Amino, Chlorophenyl | Pharmaceutical intermediate |
| 2-Amino-indane hydrochloride (Su-8629) | C₉H₁₂ClN | 169.65 | Amino, Indane | Non-narcotic analgesic |
| 2-Amino-2-propanediol HCl (KRP-203) | C₃H₁₀ClNO₂ | 139.57 | Amino alcohol | Immunomodulator in colitis |
Methyl 2-Amino-2-(2-Chlorophenyl)acetate Hydrochloride
- Structural Differences : Replaces the nitrile group in the target compound with a methyl ester (–COOCH₃) and introduces a chlorine atom on the phenyl ring .
- Applications: Primarily used in synthesizing β-amino acid derivatives and chiral ligands. Its ester group enhances reactivity in nucleophilic substitution reactions compared to the nitrile group in the target compound.
- Research Findings : Demonstrates higher stability in acidic conditions due to the ester moiety, making it preferable for peptide coupling reactions .
2-Amino-indane Hydrochloride (Su-8629)
2-Amino-2-propanediol Hydrochloride (KRP-203)
- Structural Differences : Substitutes the benzene ring with a diol (–CH(OH)CH₂OH) group .
- Therapeutic Use : A sphingosine 1-phosphate receptor agonist that reduces lymphocyte infiltration in autoimmune diseases like colitis.
- Research Findings: Reduces IFN-γ, IL-12, and TNF-α production in colonic mucosa by 60–80% in murine models . Unlike the target compound, KRP-203 has direct immunomodulatory effects and clinical relevance .
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Structural Differences: Contains two amino groups and an amide (–CONH₂) instead of a nitrile .
- Applications: Used in peptide synthesis and as a crosslinking agent. Its dihydrochloride form improves solubility in aqueous media compared to the target compound’s monohydrochloride form .
Key Contrasts and Implications
Functional Group Influence: The nitrile group in the target compound enhances its utility in Strecker synthesis and nitrile hydrolysis reactions, whereas ester or alcohol groups in analogs like KRP-203 or methyl 2-amino-2-(2-chlorophenyl)acetate broaden reactivity in nucleophilic or condensation reactions . Su-8629’s indane scaffold confers rigidity, enhancing receptor binding in analgesic applications .
Therapeutic vs. Synthetic Roles: Su-8629 and KRP-203 are therapeutically active, while the target compound is primarily a synthetic intermediate. This highlights how minor structural changes (e.g., indane vs. benzene) drastically alter biological activity .
Safety Profiles :
- The target compound’s safety data () emphasize handling precautions (e.g., P261, P262), whereas Su-8629 and KRP-203 have well-documented toxicological profiles due to clinical use .
Biological Activity
(S)-2-Amino-2-phenylacetonitrile hydrochloride is a chiral compound that has garnered attention in biochemical and pharmacological research due to its significant biological activity. This article explores its mechanism of action, interactions with biological systems, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound, with the chemical formula C₉H₁₁ClN₂, is characterized by its amino and nitrile functional groups. The compound's chirality allows it to exhibit distinct biological activities compared to its enantiomer. Its structure enables various chemical reactions, including oxidation and reduction, which are crucial for its biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 1A2 (CYP1A2), a key enzyme involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Receptor Binding : It has been shown to interact with various receptors, influencing signaling pathways related to inflammation and central nervous system activity .
- Cellular Effects : The compound affects cell function by modulating gene expression and cellular metabolism, potentially leading to cytotoxic effects at high concentrations.
Biological Activity and Pharmacological Applications
Research indicates that this compound exhibits significant biological activity in several contexts:
- Toxicity Studies : In animal models, high doses have resulted in skin and respiratory irritation. These findings highlight the importance of dosage in determining the compound's safety profile.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | CYP1A2 inhibitor; affects drug metabolism |
| Cytotoxic Effects | Causes skin and respiratory irritation at high doses |
| Interaction with Receptors | Modulates inflammation and CNS pathways |
Case Studies
- In Vivo Distribution : A study involving the intravenous administration of related compounds showed significant retention in organs such as the lungs and liver, indicating potential targets for therapeutic intervention . The distribution patterns suggest that this compound may similarly localize in specific tissues.
- Metabolic Pathways : Research has demonstrated that this compound participates in various metabolic pathways, influencing the levels of metabolites through enzyme interactions. Its role as a precursor for bioactive molecules underscores its relevance in drug development .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics:
- Skin Permeation : Log Kp for skin permeation is -6.56 cm/s, indicating low permeability which may limit topical applications but suggests potential for systemic absorption when administered via other routes.
- Distribution : High gastrointestinal absorption suggests effective bioavailability when taken orally. The compound also shows permeability across the blood-brain barrier, which is crucial for neurological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
